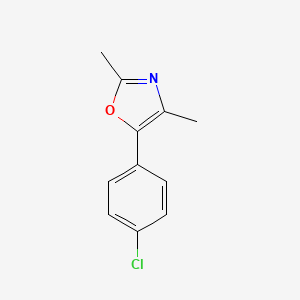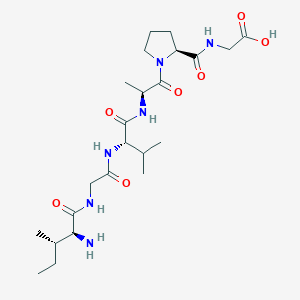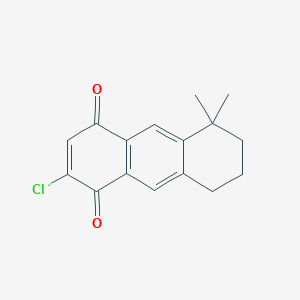
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,4-dimethyl-3-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring, offering different chemical properties and reactivity.
Uniqueness
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its oxazole ring provides a unique electronic environment that can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
651059-73-3 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
Clé InChI |
BOPZDYFZJOUKNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)




![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
